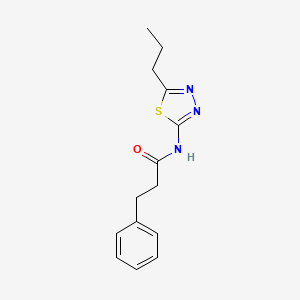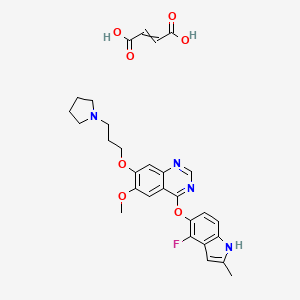
Butenedioic acid; cediranib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cediranib maleate is a highly potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. It is being developed as an oral therapy for the treatment of various cancers, including liver cancer, advanced non-small cell lung cancer, and advanced colorectal cancer . The compound is known for its ability to inhibit all three VEGF receptors, making it a promising candidate for anti-cancer therapies .
Métodos De Preparación
The synthesis of Cediranib maleate involves several steps, including the formation of the indole-ether quinazoline core. The synthetic route typically includes the following steps:
Formation of the Indole Core: This involves the reaction of a substituted aniline with an appropriate aldehyde to form the indole ring.
Etherification: The indole core is then etherified with a substituted quinazoline to form the indole-ether quinazoline structure.
Maleate Formation: The final step involves the formation of the maleate salt by reacting the indole-ether quinazoline with maleic acid
Análisis De Reacciones Químicas
Cediranib maleate undergoes various chemical reactions, including:
Oxidation: Cediranib can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Cediranib can undergo substitution reactions, particularly at the indole and quinazoline rings. .
Aplicaciones Científicas De Investigación
Cediranib maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying VEGF receptor inhibition and its effects on angiogenesis.
Biology: Cediranib is used in biological studies to understand its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: The primary application of Cediranib is in the treatment of various cancers. .
Industry: Cediranib is used in the pharmaceutical industry for the development of anti-cancer drugs
Mecanismo De Acción
Cediranib maleate exerts its effects by inhibiting the VEGF receptor tyrosine kinases. By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential for supporting tumor growth. This inhibition leads to a reduction in blood supply to the tumor cells, causing them to become starved for nutrients, thereby slowing or halting their growth .
Comparación Con Compuestos Similares
Cediranib maleate is unique in its ability to inhibit all three VEGF receptors. Similar compounds include:
Bevacizumab: Another VEGF inhibitor, but it is a monoclonal antibody rather than a small molecule inhibitor.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGF receptors but has a broader range of targets.
Sorafenib: Another multi-targeted kinase inhibitor that targets VEGF receptors among others
Cediranib’s uniqueness lies in its high potency and selectivity for VEGF receptors, making it a promising candidate for targeted cancer therapy .
Propiedades
IUPAC Name |
but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGHBVACUJCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31FN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

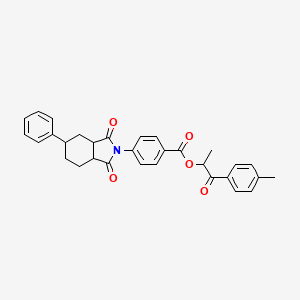
![4-methyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12465975.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12465986.png)
![N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12465990.png)
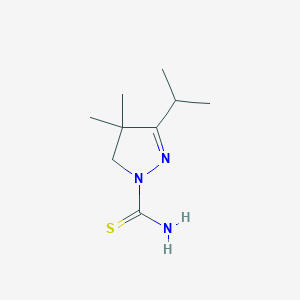
![1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12465999.png)
![2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12466002.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)
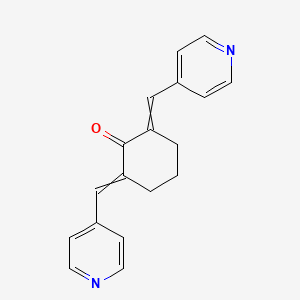
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)

